molecular formula C13H16O3 B13343731 Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B13343731
M. Wt: 220.26 g/mol
InChI Key: DXSIVBWICLKCAB-GHMZBOCLSA-N
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Description

Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to an ethyl ester group and a methoxyphenyl group. The cis configuration indicates that the substituents on the cyclopropane ring are on the same side, which can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane-1,2-dicarboxylic acid ester with ethyl 2-methoxybenzoate. This esterification reaction is catalyzed by a suitable catalyst, often under reflux conditions to ensure complete reaction . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and cis configuration, which can influence its reactivity and interactions with other molecules. The presence of the methoxyphenyl group adds to its distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl (1R,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3/t10-,11-/m1/s1

InChI Key

DXSIVBWICLKCAB-GHMZBOCLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2OC

Origin of Product

United States

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